molecular formula C27H24N2O4 B6132389 ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate

ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate

Cat. No. B6132389
M. Wt: 440.5 g/mol
InChI Key: VAKJUCKUJDFGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as E-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been shown to interact with various proteins, including heat shock proteins, tubulin, and DNA.
Biochemical and Physiological Effects
ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, modulation of the immune response, and neuroprotective effects. ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to have anti-inflammatory properties and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate in lab experiments is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, and the identification of its molecular targets and mechanisms of action. Other future directions include the optimization of its pharmacokinetic properties and the development of more potent analogs with improved solubility and bioavailability.
Conclusion
In conclusion, ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been extensively studied for its effects on cancer cells, the immune system, and the nervous system. Although the mechanism of action of ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate is not fully understood, it is believed to involve the inhibition of various signaling pathways and the interaction with various proteins. ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages and limitations for lab experiments, and there are several future directions for ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate research, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other fields.

Synthesis Methods

Ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of ethyl 4-aminobenzoate with 4-ethoxyphenylboronic acid, followed by the coupling of the resulting intermediate with 2-(4-quinolinyl)acetic acid. The final product is obtained through the esterification of the resulting intermediate with ethyl chloroformate.

Scientific Research Applications

Ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to have neuroprotective effects and improve cognitive function. In immunology, ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

ethyl 4-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-32-21-15-11-18(12-16-21)25-17-23(22-7-5-6-8-24(22)29-25)26(30)28-20-13-9-19(10-14-20)27(31)33-4-2/h5-17H,3-4H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKJUCKUJDFGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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